molecular formula C8H6BrClN2 B13848169 5-Bromo-6-chloro-2-methyl-2H-indazole

5-Bromo-6-chloro-2-methyl-2H-indazole

Cat. No.: B13848169
M. Wt: 245.50 g/mol
InChI Key: IMLRNSKLRWOKMA-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2-methyl-2H-indazole typically involves the following steps:

    Starting Material: The synthesis begins with 1-bromo-2-chloro-4-methylbenzene.

    Nitration: The starting material undergoes nitration to form 1-bromo-2-chloro-4-methyl-5-nitrobenzene.

    Reduction: The nitro group is then reduced to form 5-bromo-4-chloro-2-methylbenzeneamine.

    Cyclization: Finally, the amine undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-chloro-1H-indazole
  • 6-Chloro-2-methyl-2H-indazole
  • 5-Bromo-2-methyl-2H-indazole

Uniqueness

5-Bromo-6-chloro-2-methyl-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and other applications .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

5-bromo-6-chloro-2-methylindazole

InChI

InChI=1S/C8H6BrClN2/c1-12-4-5-2-6(9)7(10)3-8(5)11-12/h2-4H,1H3

InChI Key

IMLRNSKLRWOKMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Cl)Br

Origin of Product

United States

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